molecular formula C11H18N2O3 B2462217 1-(1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-10-yl)prop-2-en-1-one CAS No. 2361658-17-3

1-(1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-10-yl)prop-2-en-1-one

Cat. No.: B2462217
CAS No.: 2361658-17-3
M. Wt: 226.276
InChI Key: HRRPDAVSURVECA-UHFFFAOYSA-N
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Description

1-(1-Methyl-4,8-dioxa-1,10-diazaspiro[55]undecan-10-yl)prop-2-en-1-one is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-10-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane with propenoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-10-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

1-(1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-10-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-10-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane: A precursor in the synthesis of the target compound.

    1-(1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-10-yl)ethanone: A structurally similar compound with different functional groups.

Uniqueness

1-(1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-10-yl)prop-2-en-1-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(1-methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-10-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-3-10(14)13-6-11(8-16-9-13)7-15-5-4-12(11)2/h3H,1,4-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRPDAVSURVECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC12CN(COC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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